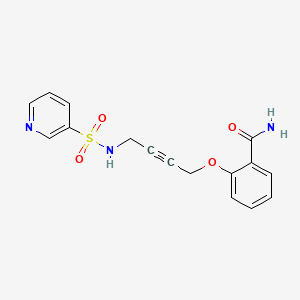
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as PSB-0739, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound has been found to exhibit potent activity against various enzymes and proteins, making it a promising candidate for drug development.
Scientific Research Applications
Oxidative Amidation Processes
Research led by Padala et al. (2015) discussed the development of an efficient oxidative amidation reaction between 2-oxoaldehyde and weak nucleophilic amines, including benzamides and sulfonamides. This study highlights the synthesis of α-ketoamides from anilines, indicating the compound's relevance in creating bonds critical for pharmaceutical synthesis and material science (Padala et al., 2015).
Carbonic Anhydrase Inhibition
Bozdağ et al. (2014) explored the structural differences between similar sulfonamides and their inhibitory properties against carbonic anhydrase, a crucial enzyme for physiological functions. This research indicates sulfonamides' potential in designing inhibitors with selective action against specific enzyme isoforms, suggesting applications in targeting tumor-associated enzymes for cancer therapy (Bozdağ et al., 2014).
Antimicrobial Applications
A series of studies have investigated sulfonamides and their derivatives for antimicrobial properties. For instance, El‐Sayed et al. (2017) reported on pyridines and pyridine-based sulfa-drugs as antimicrobial agents, showcasing the synthesis and evaluation of these compounds against various microbial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens (El‐Sayed et al., 2017).
Antibacterial Activity
Ajani et al. (2012) synthesized α-tolylsulfonamide derivatives, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This work underscores the potential of sulfonamide compounds in addressing bacterial infections, offering a pathway for the development of new antibacterial drugs (Ajani et al., 2012).
Antitumor and Antimicrobial Agents
Hassan et al. (2015) discussed the synthesis and evaluation of nanosized polyamides containing sulfonamide structures for their antimicrobial and potential antitumor activities. This suggests applications in biomedical materials and therapeutic agents, particularly in delivering targeted antimicrobial and anticancer treatments (Hassan et al., 2015).
properties
IUPAC Name |
2-[4-(pyridin-3-ylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-16(20)14-7-1-2-8-15(14)23-11-4-3-10-19-24(21,22)13-6-5-9-18-12-13/h1-2,5-9,12,19H,10-11H2,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYVKPHNQBAJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

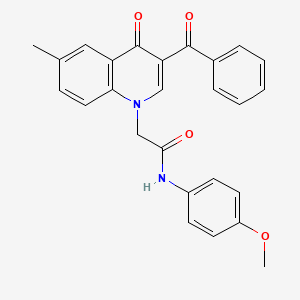
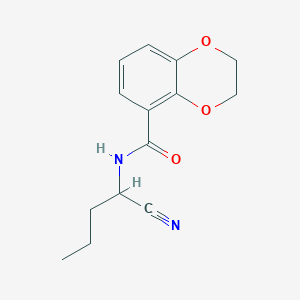


![8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388090.png)

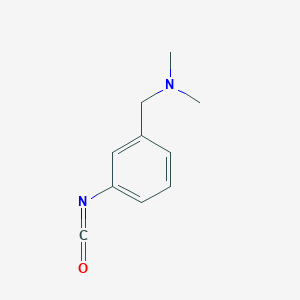

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2388096.png)
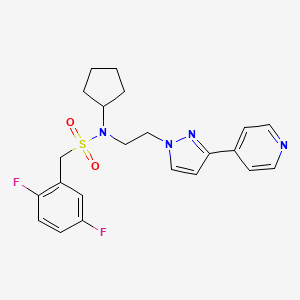
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2388099.png)
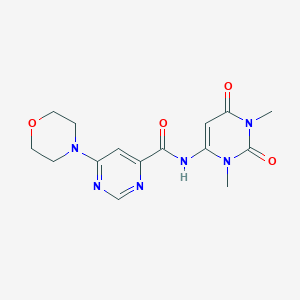
![ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2388103.png)
![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide](/img/structure/B2388104.png)